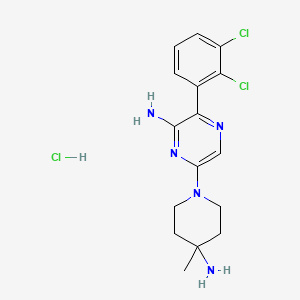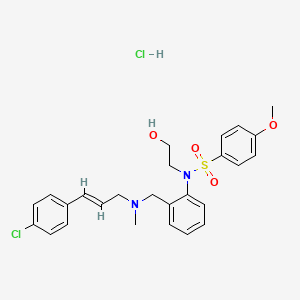![molecular formula C18H31ClN2O2S B560243 N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride CAS No. 1217674-10-6](/img/structure/B560243.png)
N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB 258719 hydrochloride is a selective antagonist of the 5-HT7 receptor, developed by GlaxoSmithKline. This compound has been primarily used in scientific research to study the role of 5-HT7 receptors in various physiological and pathological processes .
Mechanism of Action
Target of Action
SB 258719 hydrochloride is a selective antagonist for the 5-HT7 receptor . The 5-HT7 receptor is a member of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, and circadian rhythm .
Mode of Action
As a partial inverse agonist , SB 258719 hydrochloride binds to the 5-HT7 receptor with high affinity . This binding results in a conformational change in the receptor, leading to a decrease in the receptor’s activity . This action blocks the effects of agonists that would otherwise activate the 5-HT7 receptor .
Biochemical Pathways
The 5-HT7 receptor is involved in several biochemical pathways, particularly those related to neurotransmission . By acting as an antagonist, SB 258719 hydrochloride can modulate these pathways, potentially leading to therapeutic effects. For instance, it has been shown to block the analgesic effects of a variety of 5-HT7 agonists across several different testing models .
Pharmacokinetics
Its solubility in dmso is reported to be 250 mg/ml , which may suggest good bioavailability
Result of Action
The molecular and cellular effects of SB 258719 hydrochloride’s action primarily involve the modulation of 5-HT7 receptor activity. This can lead to a variety of downstream effects, depending on the specific physiological context. For example, it has been shown to significantly attenuate the hypothermic effect induced by 5-CT in mice .
Biochemical Analysis
Biochemical Properties
SB 258719 hydrochloride interacts with the 5-HT7 receptor, a subtype of the serotonin receptor . It has a high affinity for this receptor, with a pKi value of 7.5 . The interaction between SB 258719 hydrochloride and the 5-HT7 receptor is antagonistic, meaning it blocks the receptor and prevents it from activating .
Cellular Effects
SB 258719 hydrochloride’s antagonistic action on the 5-HT7 receptor can have various effects on cells. For instance, it can influence cell signaling pathways related to serotonin, potentially impacting gene expression and cellular metabolism . The specific cellular effects can vary depending on the cell type and the overall cellular context .
Molecular Mechanism
At the molecular level, SB 258719 hydrochloride exerts its effects by binding to the 5-HT7 receptor and preventing its activation . This can lead to changes in gene expression and cellular processes, as the 5-HT7 receptor is involved in various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SB 258719 hydrochloride can change over time. For example, it has been shown to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration
Dosage Effects in Animal Models
In animal models, the effects of SB 258719 hydrochloride can vary with different dosages. For instance, it has been shown to significantly attenuate the 5-CT-induced hypothermia at dosages ranging from 5 to 20 mg/kg .
Metabolic Pathways
Given its interaction with the 5-HT7 receptor, it may influence serotonin-related metabolic pathways .
Transport and Distribution
Given its lipophilic nature, it may be able to cross cell membranes and distribute within various cellular compartments .
Subcellular Localization
Given its interaction with the 5-HT7 receptor, it may localize to areas of the cell where this receptor is present .
Preparation Methods
The synthesis of SB 258719 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of a piperidine ring and the attachment of a sulfonamide group.
Functional group modifications: The core structure is then modified by introducing various functional groups to enhance its selectivity and potency as a 5-HT7 receptor antagonist
Chemical Reactions Analysis
SB 258719 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure, potentially altering the compound’s activity and selectivity.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure, allowing for the fine-tuning of the compound’s properties
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of SB 258719 hydrochloride with modified functional groups.
Scientific Research Applications
SB 258719 hydrochloride has been extensively used in scientific research, particularly in the following areas:
Neuroscience: The compound is used to study the role of 5-HT7 receptors in the central nervous system, including their involvement in mood regulation, cognition, and pain perception
Pharmacology: Researchers use SB 258719 hydrochloride to investigate the pharmacological properties of 5-HT7 receptor antagonists and their potential therapeutic applications
Cancer Research: The compound has shown potential in cancer research, particularly in studies exploring the role of 5-HT7 receptors in tumor growth and metastasis.
Drug Development:
Comparison with Similar Compounds
SB 258719 hydrochloride is unique in its high selectivity and potency as a 5-HT7 receptor antagonist. Similar compounds include:
Pimavanserin: A selective serotonin 5-HT2A receptor inverse agonist, used in the treatment of Parkinson’s disease psychosis, but also showing some activity at 5-HT7 receptors.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.
Properties
IUPAC Name |
N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S.ClH/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18;/h5-7,14-15,17H,8-13H2,1-4H3;1H/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZKHTBWJSUGOV-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@@H](C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217674-10-6 |
Source


|
| Record name | SB-258719 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XS59Y8KJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)


![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)




![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)
